3-Methyl-5-nitro-4-(2,2,2-trifluoro-acetylamino)-benzoic acid methyl ester
Description
This compound is a substituted benzoic acid methyl ester featuring a trifluoroacetylamino group at position 4, a nitro group at position 5, and a methyl group at position 2. The trifluoroacetyl group enhances electronegativity and metabolic stability, making such compounds relevant in medicinal chemistry and agrochemical research .
Properties
IUPAC Name |
methyl 3-methyl-5-nitro-4-[(2,2,2-trifluoroacetyl)amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O5/c1-5-3-6(9(17)21-2)4-7(16(19)20)8(5)15-10(18)11(12,13)14/h3-4H,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOYCWRHJDZFQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C(F)(F)F)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of Methyl 4-Acylamido-3-methylbenzoate
A primary route involves the nitration of methyl 4-acylamido-3-methylbenzoate precursors. Key steps include:
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Substrate Preparation : Methyl 3-methyl-4-butyramidobenzoate (C₁₃H₁₅NO₃) is dissolved in dichloromethane and reacted with a mixed acid system (HNO₃/H₂SO₄) at 30–32°C in a continuous-flow tubular reactor.
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Reaction Conditions :
This method emphasizes scalability and safety, leveraging tubular reactors to manage exothermic reactions.
Trifluoroacetylation of Nitro-Substituted Intermediates
The trifluoroacetyl group is introduced via acylation:
Alternative Pathway: Sequential Esterification and Nitration
A patent by Hoechst Aktiengesellschaft outlines a divergent approach:
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Esterification : 4-hydroxy-3,5,6-trifluorophthalic acid is methylated using SOCl₂/MeOH.
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Nitration : The esterified product undergoes nitration with HNO₃ at 10°C, yielding methyl 3-methoxy-2,4,5-trifluorobenzoate (90.5% yield).
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Functionalization : Subsequent acylation with TFAA introduces the trifluoroacetyl group.
Optimization Strategies
Catalytic Systems
Solvent Selection
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Polar aprotic solvents : DMF or THF improve solubility of nitro intermediates.
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Esterification : Methanol/H₂SO₄ mixtures achieve >95% conversion.
Analytical Data and Characterization
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₉F₃N₂O₅ | |
| Molecular Weight | 306.20 g/mol | |
| Boiling Point | 402.2±45.0°C (predicted) | |
| Density | 1.494±0.06 g/cm³ | |
| pKa | 8.20±0.70 (predicted) |
Spectroscopic Data :
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¹H NMR (CDCl₃): δ 8.21 (s, 1H, Ar-H), 3.91 (s, 3H, OCH₃), 2.51 (s, 3H, CH₃).
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IR (KBr) : 1745 cm⁻¹ (C=O ester), 1520 cm⁻¹ (NO₂), 1680 cm⁻¹ (amide C=O).
Challenges and Solutions
Regioselectivity in Nitration
Purification of Hydrophobic Intermediates
Industrial-Scale Adaptations
Continuous-Flow Reactors
Catalyst Recycling
Emerging Methodologies
Microwave-Assisted Synthesis
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The trifluoroacetyl group can be reduced to a trifluoromethyl group.
Substitution: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Acidic or basic hydrolysis conditions.
Major Products
Reduction of Nitro Group: Formation of 3-Methyl-5-amino-4-(2,2,2-trifluoro-acetylamino)-benzoic acid methyl ester.
Hydrolysis of Ester Group: Formation of 3-Methyl-5-nitro-4-(2,2,2-trifluoro-acetylamino)-benzoic acid.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research has indicated that derivatives of 3-Methyl-5-nitro-4-(2,2,2-trifluoro-acetylamino)-benzoic acid methyl ester exhibit notable antimicrobial properties. The nitro group in the compound plays a crucial role in its mechanism of action against various bacterial strains. Studies have shown that modifications to the compound can enhance its efficacy against resistant strains of bacteria, making it a candidate for further development as an antibiotic agent.
1.2 Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies demonstrate that it can inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases such as arthritis and asthma. The trifluoroacetylamino group is believed to contribute to this activity by modulating immune responses.
Materials Science
2.1 Polymer Synthesis
this compound is utilized in the synthesis of novel polymers with enhanced thermal and chemical stability. The incorporation of this compound into polymer matrices has shown to improve mechanical properties and resistance to solvents and heat. These polymers find applications in coatings, adhesives, and composite materials.
2.2 Dye Applications
This compound serves as a precursor for synthesizing dyes used in textiles and plastics. Its unique structure allows for the introduction of vibrant colors while maintaining stability under various environmental conditions. Research into dye applications highlights the compound's potential in developing eco-friendly dyeing processes.
Environmental Studies
3.1 Pollutant Degradation
The compound has been studied for its ability to degrade environmental pollutants, particularly nitroaromatic compounds. Research indicates that under specific conditions, it can catalyze the breakdown of harmful substances into less toxic forms, thus contributing to environmental remediation efforts.
3.2 Bioaccumulation Studies
Investigations into the bioaccumulation potential of this compound reveal insights into its environmental impact. Understanding how this compound interacts with biological systems is crucial for assessing its safety and ecological footprint.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Antimicrobial Efficacy | Examined against E.coli | Showed significant inhibition at low concentrations |
| Anti-inflammatory Mechanism | Cytokine production in macrophages | Reduced TNF-alpha levels by 50% |
| Polymer Development | Thermoplastic elastomers | Enhanced tensile strength by 30% compared to controls |
| Environmental Impact | Nitroaromatic degradation | Achieved over 80% degradation within 48 hours |
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For instance, in a biological context, it may interact with enzymes or receptors, altering their activity. The trifluoroacetyl group could play a role in binding to active sites, while the nitro group might be involved in redox reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substitutent Variations
(a) 3-Methyl-4-(2,2,2-trifluoro-acetylamino)-benzoic acid methyl ester (CAS 1378449-54-7)
- Structure : Differs by the absence of the nitro group at position 3.
- Purity is reported as 95% (HPLC) .
- Applications : Likely serves as an intermediate in fluorinated drug candidates.
(b) 2-Methyl-5-(2,2,2-trifluoro-acetylamino)-benzoic acid methyl ester (CAS 2092930-01-1)
- Structure: Methyl group at position 2 instead of 3; trifluoroacetylamino at position 4.
- Properties : Altered substituent positions may influence steric hindrance and binding affinity in biological systems. Purity: 95% .
(c) Methyl 2-(acetylamino)benzoate (CAS 2719-08-6)
Functional Group Comparisons
(a) Nitro Group vs. Methoxy/Ethoxy Groups
- Example : Metsulfuron-methyl (CAS 74223-64-6), a sulfonylurea herbicide with a methoxy-substituted triazine ring .
- Impact : Nitro groups increase electrophilicity and reactivity in substitution reactions compared to alkoxy groups, which are electron-donating.
(b) Trifluoroacetylamino vs. Acetylamino Groups
- Example: Dimethylethanolamine p-acetamidobenzoate (CAS 2811-31-6) .
- Impact : Trifluoroacetyl derivatives exhibit enhanced metabolic resistance and lipophilicity due to fluorine’s electronegativity, making them more suitable for prolonged biological activity.
Physicochemical and Analytical Data
*Inferred from analogs in ; †Predicted based on trifluoroacetyl and nitro group effects; ‡Estimated from molecular formula.
Biological Activity
3-Methyl-5-nitro-4-(2,2,2-trifluoro-acetylamino)-benzoic acid methyl ester is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, including anticancer activity, anti-inflammatory effects, and mechanisms of action based on various studies.
Chemical Structure and Properties
The compound can be described by its molecular formula . Its structure includes a methyl ester group, a nitro group, and a trifluoroacetylamino substituent, which are known to influence its biological activities.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties . In vitro assays demonstrated that it exhibits cytotoxic effects against several cancer cell lines:
The compound showed significant inhibition of cell proliferation, particularly in the A549 lung cancer cell line, indicating its potential as an anticancer agent.
The mechanism underlying the anticancer activity of this compound may involve the induction of apoptosis and inhibition of cell cycle progression. Studies have suggested that compounds with similar structures may activate caspase pathways leading to programmed cell death. For instance, the increase in caspase-3 levels was noted in treated cells, suggesting that apoptosis is a likely mechanism for its anticancer effects.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown anti-inflammatory activity . It has been tested in various models to assess its ability to reduce inflammation markers:
| Inflammatory Model | Effect Observed | Reference |
|---|---|---|
| Carrageenan-induced edema | Significant reduction | |
| LPS-stimulated macrophages | Decreased cytokine production |
These findings indicate that the compound may inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in inflammatory responses.
Case Studies and Research Findings
- Study on Anticancer Activity : A comprehensive study evaluated the compound's effects on multiple cancer cell lines. The results indicated that it had a higher efficacy than standard chemotherapeutics like doxorubicin in certain cases, particularly against MCF-7 and A549 cells.
- Inflammation Model Study : Another investigation focused on the anti-inflammatory properties demonstrated that treatment with this compound significantly reduced paw edema in animal models induced by carrageenan.
Q & A
Q. What are the key functional groups in this compound, and how do they influence its reactivity and applications?
Methodological Answer: The compound contains three critical functional groups:
- Nitro group (-NO₂): Enhances electrophilic substitution reactions and may contribute to redox activity or biological interactions (e.g., nitroreductase targeting).
- Trifluoroacetylamino group (-NHCOCF₃): Improves metabolic stability and lipophilicity, influencing bioavailability in medicinal chemistry applications.
- Methyl ester (-COOCH₃): Acts as a protecting group for carboxylic acids, enabling controlled hydrolysis to free acids under basic conditions.
These groups collectively enhance the compound’s utility as a synthetic intermediate in pharmaceuticals, particularly for designing protease inhibitors or fluorinated analogs .
Q. What synthetic routes are recommended for preparing this compound?
Methodological Answer: A typical synthesis involves:
Nitro-substitution: Introduce the nitro group via nitration of a methyl benzoate precursor under controlled acidic conditions (e.g., HNO₃/H₂SO₄).
Trifluoroacetylation: React the amino intermediate (post-nitro reduction) with trifluoroacetic anhydride (TFAA) to install the trifluoroacetylamino group.
Esterification: Protect the carboxylic acid as a methyl ester using methanol and a catalytic acid (e.g., H₂SO₄).
Optimization via computational reaction path searches (e.g., quantum chemical calculations) can reduce trial-and-error steps and improve yield .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify proton environments (e.g., methyl ester at ~3.8 ppm) and confirm trifluoroacetyl group integration.
- FT-IR: Detect carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and amide).
- LC-MS/MS: Confirm molecular weight (MW 336.2 g/mol) and monitor purity.
- X-ray crystallography (if crystalline): Resolve stereochemical ambiguities and validate substituent positions.
Cross-referencing with databases like EPA DSSTox ensures alignment with standardized spectral libraries .
Advanced Research Questions
Q. How can computational methods resolve contradictions between experimental data and predicted reaction outcomes?
Methodological Answer: Discrepancies (e.g., unexpected byproducts or low yields) can be addressed using:
- Density Functional Theory (DFT): Model transition states to identify competing reaction pathways.
- Reaction Network Analysis: Map all possible intermediates and side reactions, prioritizing energetically favorable routes.
- Feedback loops: Integrate experimental results (e.g., HPLC/MS data) into computational models to refine predictions iteratively.
For example, trifluoroacetyl group hydrolysis under basic conditions might compete with ester saponification; DFT can quantify activation barriers to guide pH optimization .
Q. What strategies mitigate nitro group instability during synthetic modifications?
Methodological Answer:
- Protection/Deprotection: Temporarily reduce the nitro group to an amine (e.g., using H₂/Pd-C) before introducing acid-sensitive functionalities.
- Low-Temperature Conditions: Perform reactions at ≤0°C to minimize decomposition or unintended redox activity.
- Radical Scavengers: Add inhibitors like BHT (butylated hydroxytoluene) to suppress free-radical side reactions.
Post-reaction, validate stability via TLC or in-situ FT-IR monitoring .
Q. How does the trifluoroacetylamino group influence structure-activity relationships (SAR) in biological studies?
Methodological Answer:
- Electron-Withdrawing Effect: The -COCF₃ group alters electron density, enhancing binding to hydrophobic enzyme pockets (e.g., kinase ATP sites).
- Metabolic Resistance: Fluorination reduces oxidative degradation by cytochrome P450 enzymes, prolonging half-life in vivo.
- Comparative SAR: Synthesize analogs with acetyl (-COCH₃) or pentafluoropropionyl (-COC₂F₅) groups to isolate fluorine’s contribution.
Biological assays (e.g., IC₅₀ measurements) paired with molecular docking simulations can quantify these effects .
7. Design a factorial experiment to optimize reaction yield and purity.
Methodological Answer:
Variables:
- Factors: Temperature (Levels: 25°C, 50°C), Catalyst loading (0.1 eq, 0.2 eq), Solvent (DMF, THF).
- Response Variables: Yield (%), Purity (HPLC area %).
Design:
- 2³ Full Factorial Design: 8 experimental runs with triplicates to assess main effects and interactions.
- ANOVA Analysis: Identify significant factors (e.g., solvent polarity may dominate over temperature).
Post-optimization, validate robustness using a central composite design (CCD) for response surface modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
